molecular formula C11H14ClNO2S B1527239 Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate CAS No. 1250689-08-7

Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate

Cat. No.: B1527239
CAS No.: 1250689-08-7
M. Wt: 259.75 g/mol
InChI Key: VKZXXZZRDAIXCL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate ( 1250689-08-7) is a chemical compound with the molecular formula C11H14ClNO2S and a molecular weight of 259.75 g/mol . This ester is characterized by the presence of both an amino group and a sulfanyl (thioether) linkage on its core structure, making it a versatile intermediate for medicinal chemistry and drug discovery research. Compounds featuring chlorophenyl sulfanyl motifs and similar ester functionalities serve as critical precursors in the synthesis of novel therapeutic agents. Research indicates that such structures are valuable building blocks for developing small molecules with potent biological activities . Specifically, this compound can be utilized in the design and synthesis of molecules for oncology research, as structurally related sulfonamides and propanoate derivatives have demonstrated significant cytotoxicity against a spectrum of cancer cell lines, including multidrug-resistant variants, by acting as tubulin polymerization inhibitors . Furthermore, the structural architecture of this compound suggests potential application in developing inhibitors of virulence factors in bacterial systems, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , which is a promising approach for combating antibiotic-resistant pathogens . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

ethyl 2-(2-amino-4-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZXXZZRDAIXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme functions. Additionally, the aromatic amine group can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity and stability .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related structures have shown promising inhibitory effects on various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been identified as crucial for enhancing antiproliferative activity.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that similar thiazole-bearing molecules demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : In a study focusing on modified propanoate derivatives, several compounds were synthesized and screened for their cytotoxic effects against cancer cells. Compounds exhibited varying degrees of inhibition with some showing higher potency than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A series of thiazole analogs were tested for their antibacterial efficacy using the dilution method against various bacterial strains. Results indicated that certain compounds had superior activity compared to conventional antibiotics, suggesting a potential therapeutic application for this compound in treating infections .
  • Structure-Activity Relationship (SAR) : SAR studies highlight the importance of substituents on the phenyl ring in modulating biological activity. For example, para-halogen substitutions have been shown to enhance anticonvulsant effects significantly compared to unsubstituted analogs .

Comparative Analysis Table

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₁H₁₄ClNO₂SContains sulfanyl and chlorinated phenylPotential anticancer and antimicrobial
Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoateC₁₁H₁₄ClNO₂SLacks ethoxy group; similar structureAntiproliferative effects observed
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoateC₁₁H₁₄FNO₂Contains fluorine instead of chlorineDifferent electronic properties affect activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aromatic ring, ester group modifications, and appended heterocyclic systems. Key examples include:

(a) Fenoxaprop Ethyl Ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)
  • Structure: Contains a benzoxazolyloxy-phenoxy group instead of the amino-chlorophenylsulfanyl moiety.
  • Use : Herbicide targeting grassy weeds via inhibition of acetyl-CoA carboxylase .
  • Key Difference: The benzoxazole ring enhances photostability and broad-spectrum activity compared to the amino-chlorophenyl group in the target compound .
(b) Quizalofop Ethyl Ester (Ethyl 2-(4-(6-chloroquinoxalin-2-yl-oxy)phenoxy)propanoate)
  • Structure: Features a quinoxaline ring linked via an oxygen atom to the phenoxy group.
  • Use : Selective post-emergent herbicide for broadleaf crops.
  • Key Difference: The quinoxaline moiety increases lipophilicity, improving membrane permeability and systemic translocation in plants .
(c) Ethyl 2-({5-[(4-Chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate
  • Structure: Incorporates a pyridinylsulfanyl group with a 4-chloroanilino carbonyl substituent (Molecular Formula: C₁₇H₁₇ClN₂O₃S) .
(d) Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride
  • Structure: Substituted with a methanesulfonyl group and an amino group directly on the propanoate backbone (Molecular Formula: C₁₂H₁₈ClNO₄S) .
  • Key Difference : The sulfonyl group enhances acidity and solubility, while the hydrochloride salt improves bioavailability in pharmaceutical contexts .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Use/Activity Source
Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate C₁₁H₁₄ClNO₂S 2-Amino-4-chlorophenylsulfanyl Not explicitly stated -
Fenoxaprop ethyl ester C₁₈H₁₆ClNO₅ Benzoxazolyloxy-phenoxy Herbicide
Quizalofop ethyl ester C₁₉H₁₇ClN₂O₄ Quinoxalinyloxy-phenoxy Herbicide
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate C₁₇H₁₇ClN₂O₃S Pyridinylsulfanyl, 4-chloroanilino carbonyl Not specified
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl C₁₂H₁₈ClNO₄S Methanesulfonylphenyl, amino group Pharmaceutical intermediate

Research Findings and Implications

Bioactivity and Selectivity: The amino-chlorophenylsulfanyl group in the target compound may confer unique interactions with biological targets (e.g., enzymes or receptors) due to the electron-donating amino group and electron-withdrawing chloro substituent. This contrasts with fenoxaprop and quizalofop, where heterocyclic oxygen-containing groups enhance herbicidal activity . The pyridinylsulfanyl analog demonstrates how nitrogen-containing heterocycles can modulate solubility and binding kinetics, though its exact bioactivity remains uncharacterized.

Physicochemical Properties :

  • The target compound’s molecular weight (259.75 g/mol) is lower than analogs like quizalofop ethyl ester (392.81 g/mol), suggesting differences in volatility or penetration efficiency.
  • The hydrochloride salt form of the methanesulfonylphenyl analog highlights strategies for optimizing solubility and stability in drug formulations.

Synthetic and Industrial Relevance: Compounds like cinidon-ethyl () and the pyridinylsulfanyl derivative illustrate the versatility of the propanoate ester scaffold in agrochemical and pharmaceutical design.

Preparation Methods

Thiol-Ester Coupling via Nucleophilic Substitution

One common approach involves the reaction of 2-amino-4-chlorothiophenol with ethyl 2-bromopropanoate or ethyl 2-chloropropanoate under basic conditions to facilitate nucleophilic substitution at the alpha-carbon of the propanoate ester.

  • Reaction Conditions: Typically, the thiol is deprotonated using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Room temperature to moderate heating (25–80 °C).
  • Outcome: Formation of ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate with good yields after work-up and purification.

This method is straightforward and benefits from commercially available starting materials or easily synthesized intermediates.

Azide Coupling Method via Hydrazide Intermediates

A more sophisticated method involves the preparation of hydrazide intermediates followed by azide coupling, as reported in related sulfur-containing aromatic esters synthesis. Though this method is described for related compounds, it can be adapted for the target compound.

  • Step 1: Preparation of ethyl 2-(2-amino-4-chlorophenylsulfanyl)propanoate hydrazide by refluxing the ester with hydrazine hydrate in ethanol.
  • Step 2: Conversion of the hydrazide to an azide intermediate using sodium nitrite and hydrochloric acid at low temperature.
  • Step 3: Coupling of the azide with amino acid ester hydrochlorides or amines in the presence of triethylamine to form the desired sulfanyl ester.

This method offers advantages in controlling stereochemistry and minimizing racemization during amino acid coupling, though it is more complex and involves multiple steps.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Reaction Conditions Advantages Limitations
Nucleophilic Substitution 2-amino-4-chlorothiophenol, ethyl 2-halo-propanoate, base (NaH, K2CO3) Room temp to 80 °C, aprotic solvent (DMF, DMSO) Simple, direct, good yields Requires handling of thiols and bases
Azide Coupling via Hydrazide Hydrazine hydrate, NaNO2/HCl, amino acid ester HCl, triethylamine Reflux in ethanol, ice bath for azide formation, room temp coupling High stereochemical control, reduced racemization Multi-step, complex, requires azide handling
Sulfonylation and Reduction Chlorosulfonylacetic acid ethyl ester, substituted anilines, reducing agents Multiple steps, reflux, reduction Versatile for related compounds Lengthy, multiple reagents, moderate yields

Research Findings and Yields

  • The nucleophilic substitution method generally affords yields in the range of 70–90%, depending on purity of reagents and reaction time.
  • Azide coupling methods yield hydrazide intermediates with approximately 88% yield and subsequent azide coupling steps produce final products in moderate to good yields (60–80%).
  • Sulfonylation and reduction routes yield intermediate sulfonamides in moderate yields (50–70%) with further steps required to obtain the final sulfanyl ester.

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization from solvents such as ethyl acetate/petroleum ether mixtures or by chromatographic techniques.
  • Characterization involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the sulfanyl linkage and the presence of amino and chloro substituents.
  • Melting points and elemental analysis further confirm compound purity.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate, and how can reaction conditions be standardized?

The synthesis typically involves nucleophilic substitution between 2-amino-4-chlorobenzenethiol and ethyl 2-bromopropanoate. A base such as potassium carbonate (K₂CO₃) in acetone or ethanol under reflux is commonly employed to deprotonate the thiol group and facilitate coupling . Standardization requires monitoring reaction kinetics (e.g., via TLC or HPLC) to optimize temperature (60–80°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from unreacted starting materials or byproducts like disulfide derivatives .

Advanced: How can mechanistic studies resolve competing side reactions during synthesis?

Mechanistic insights are gained by characterizing intermediates via LC-MS or NMR. For example, competing oxidation of the thiol group to disulfides can be minimized by conducting reactions under inert atmospheres (N₂/Ar) and using antioxidants like ascorbic acid. Kinetic studies (e.g., variable-temperature NMR) can identify activation barriers for desired vs. side pathways . Computational modeling (DFT) of transition states may further clarify selectivity .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • NMR : ¹H/¹³C NMR confirms the propanoate ester (δ ~4.1–4.3 ppm for CH₂CH₃), sulfanyl linkage (δ ~3.5–4.0 ppm for S–CH), and aromatic protons (δ ~6.8–7.5 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain in the sulfanyl-propanoate moiety .
  • HRMS : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms .

Advanced: How do substituent effects (e.g., chloro vs. methyl groups) influence bioactivity?

Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing 4-Cl with 4-CH₃ or 4-OCH₃) and testing biological endpoints (e.g., enzyme inhibition). For instance, the electron-withdrawing Cl group may enhance electrophilicity at the sulfur atom, increasing reactivity with biological thiols like glutathione. Comparative assays (e.g., IC₅₀ values in kinase inhibition) paired with molecular docking (e.g., AutoDock Vina) can quantify substituent contributions .

Advanced: How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from impurities (e.g., residual solvents), assay conditions (pH, temperature), or cell-line variability. Mitigation strategies:

  • Validate compound purity via HPLC (>98%) and elemental analysis.
  • Replicate assays across multiple models (e.g., in vitro vs. ex vivo).
  • Use standardized positive controls (e.g., known enzyme inhibitors) to calibrate results .

Advanced: What degradation pathways occur under physiological conditions, and how are they characterized?

Hydrolysis of the ester group (e.g., in plasma) forms the propanoic acid derivative, detectable via LC-MS. Sulfanyl oxidation to sulfoxide/sulfone derivatives can be monitored using Raman spectroscopy or redox-sensitive fluorescent probes. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Antioxidant : DPPH/ABTS radical scavenging.
  • Enzyme inhibition : Fluorometric assays for kinases or proteases.
    Include vehicle controls (DMSO) and validate cytotoxicity (MTT assay) to exclude false positives .

Advanced: How can computational methods predict interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) model ligand-protein binding stability. Quantum mechanics/molecular mechanics (QM/MM) calculations assess electronic interactions at the sulfanyl group’s active site. Pharmacophore mapping identifies critical hydrogen-bond acceptors (ester carbonyl) and hydrophobic regions (chlorophenyl ring) .

Basic: What analytical parameters validate purity and identity in regulatory compliance?

  • HPLC : Symmetrical peaks (asymmetry factor <1.2), retention time matching reference standards.
  • Elemental analysis : %C, %H, %N within ±0.4% of theoretical values.
  • LOD/LOQ : For trace impurities, ensure detection limits <0.1% .

Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials Science : As a monomer in RAFT polymerization for sulfur-containing polymers with tunable thermal stability .
  • Environmental Chemistry : Degradation studies to assess ecotoxicity of sulfanyl metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate

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